Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5]
Overview
Description
Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5] is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a deuterated propyl group, which can influence its chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5] typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, which undergo various functional group transformations to introduce the desired substituents. Common synthetic routes may involve:
Alkylation: Introduction of the decoxy group through alkylation reactions.
Oxidation: Formation of the oxo group via oxidation reactions.
Deuteration: Incorporation of deuterium atoms using deuterated reagents.
Esterification: Formation of the ethyl ester group through esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5] can undergo various chemical reactions, including:
Oxidation: Further oxidation of the compound to introduce additional functional groups.
Reduction: Reduction of the oxo group to form hydroxyl derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the quinoline ring.
Hydrolysis: Hydrolysis of the ester group to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acids or bases for hydrolysis. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxo groups, while reduction may produce hydroxylated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5] involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The deuterated propyl group may influence the compound’s binding affinity and metabolic stability, leading to unique biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5] include other quinoline derivatives with varying substituents. Examples include:
Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate: Lacks the deuterium atoms.
Ethyl 6-decoxy-4-oxo-7-(2,2,3,3,3-trifluoropropyl)-1H-quinoline-3-carboxylate: Contains fluorine atoms instead of deuterium.
Ethyl 6-decoxy-4-oxo-7-(2,2,3,3,3-trimethylpropyl)-1H-quinoline-3-carboxylate: Contains methyl groups instead of deuterium.
Uniqueness
The presence of the deuterated propyl group in Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5] makes it unique compared to other quinoline derivatives. Deuterium atoms can enhance the compound’s metabolic stability and alter its pharmacokinetic properties, potentially leading to improved therapeutic efficacy and reduced side effects.
Properties
IUPAC Name |
ethyl 6-decoxy-4-oxo-7-(2,2,3,3,3-pentadeuteriopropyl)-1H-quinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO4/c1-4-7-8-9-10-11-12-13-15-30-23-17-20-22(16-19(23)14-5-2)26-18-21(24(20)27)25(28)29-6-3/h16-18H,4-15H2,1-3H3,(H,26,27)/i2D3,5D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWPYBBFFOLSSQ-ZTIZGVCASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC2=C(C=C1CCC)NC=C(C2=O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC1=CC2=C(C=C1OCCCCCCCCCC)C(=O)C(=CN2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746835 | |
Record name | Ethyl 6-(decyloxy)-4-oxo-7-(2,2,3,3,3-~2~H_5_)propyl-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228182-55-5 | |
Record name | Ethyl 6-(decyloxy)-4-oxo-7-(2,2,3,3,3-~2~H_5_)propyl-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.